molecular formula C14H12O B1295732 3-Acetylbiphenyl CAS No. 3112-01-4

3-Acetylbiphenyl

Cat. No. B1295732
CAS RN: 3112-01-4
M. Wt: 196.24 g/mol
InChI Key: HUHQPWCDGRZWMH-UHFFFAOYSA-N
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Description

3-Acetylbiphenyl is a compound that is structurally characterized by the presence of an acetyl group attached to a biphenyl structure. While the provided papers do not directly discuss 3-acetylbiphenyl, they do provide insights into similar acetylated aromatic compounds and their properties, which can be extrapolated to understand 3-acetylbiphenyl. For instance, the study of 4-acetylbiphenyl on a gold surface reveals that such molecules can exhibit structural directionality and robustness, which may also be relevant for 3-acetylbiphenyl when interacting with metal surfaces .

Synthesis Analysis

The synthesis of acetylated aromatic compounds often involves the introduction of an acetyl group to an existing aromatic ring. For example, the synthesis of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline involves a series of reactions including elemental analysis and X-ray single crystal diffraction . Similarly, the synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction indicates a method that could potentially be adapted for the synthesis of 3-acetylbiphenyl .

Molecular Structure Analysis

The molecular structure of acetylated compounds is typically characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For instance, the molecular structure of a novel thiophene-containing compound was determined by X-ray crystallography, and the results were supported by DFT calculations . These techniques could be applied to determine the molecular structure of 3-acetylbiphenyl.

Chemical Reactions Analysis

Acetylated aromatic compounds can participate in various chemical reactions. The reactivity of the acetyl group can lead to cyclization reactions, as seen in the synthesis of nitrogen heterocycles from 1-(2′-acetylphenyl)-3-alkyltriazenes . The behavior of the acetyl group in 3-acetylbiphenyl could be similar, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylated aromatic compounds can be deduced from spectroscopic and computational studies. For example, the vibrational frequencies and thermodynamic properties of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline were calculated and correlated with temperature . The electronic spectra and intramolecular charge transfer interactions of acetylated thiophenes were also studied . These properties are crucial for understanding the behavior of 3-acetylbiphenyl in different environments.

Scientific Research Applications

Industrial Biocatalysis

  • Field : Applied Microbiology and Biotechnology .
  • Application : 3-Acetylbiphenyl is used as a substrate in the field of industrial biocatalysis . Transaminases (TAms) are important enzymes for the production of chiral amines for the pharmaceutical and fine chemical industries .
  • Methods : An in silico design approach was used, resulting in seven mutations to the well-characterized Vf-TAm. This focused mainly on enlarging the large binding pocket and increasing hydrophobicity at key residues in order to improve the reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .
  • Results : The modifications resulted in a 1716-fold increase in reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .

Nanomaterial Synthesis and Development

  • Field : Environmental Science and Pollution Research .
  • Application : Palladium nanoparticles (PdNPs) synthesized using a phytomediated method were tested as catalysts for the Suzuki–Miyaura cross-coupling reaction .
  • Methods : The PdNPs were tested as catalysts for the Suzuki–Miyaura cross-coupling between aryl halides and arylboronic acids .
  • Results : The PdNPs successfully catalyzed the Suzuki–Miyaura cross-coupling between aryl halides and arylboronic acids, resulting in the synthesis of 4-acetylbiphenyl .

Transaminases for Industrial Biocatalysis

  • Field : Applied Microbiology and Biotechnology .
  • Application : Transaminases (TAms) are important enzymes for the production of chiral amines for the pharmaceutical and fine chemical industries . They have a number of advantages over conventional chemical synthesis of chiral amines, including excellent stereoselectivity, as well as an ability to perform under mild conditions .
  • Methods : An in silico design approach was used, resulting in seven mutations to the well-characterized Vf-TAm . This focused mainly on enlarging the large binding pocket and increasing hydrophobicity at key residues in order to improve the reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .
  • Results : The modifications resulted in a 1716-fold increase in reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .

The 3Rs in Research

  • Field : British Journal of Nutrition .
  • Application : The 3Rs (Replacement, Reduction and Refinement) are fundamental principles underlying the use of animals and alternatives in science throughout the modern world . This science-led approach moves the concept of the 3Rs out of an ethical silo where they were often considered by scientists to be an inconvenient obligation .
  • Methods : Relevant examples demonstrate the opportunity to practise better science using 3Rs technologies which deliver faster, more reproducible and more cost-effective results .
  • Results : Methods harnessing Replacement approaches may permit discoveries which are simply not feasible using animals and frequently are more flexible and agile since compliance with regulatory oversight requirements is simplified .

Synthetic Precursors of New Heterocycles

  • Field : Chemistry .
  • Application : Acyl thioureas, which can be derived from 3-Acetylbiphenyl, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles .
  • Methods : The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles .
  • Results : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

3D Printing in the Laboratory

  • Field : Material Science .
  • Application : 3D printing, also known as additive manufacturing, is a technology that has captured the imagination of do-it-yourself hackers, engineers and scientists alike . It is increasingly becoming standard equipment in scientific laboratories .
  • Methods : In 3D printing, a 3D computer model is transformed into a physical object layer by layer, like icing a cake . One of the most widespread technologies used in 3D printing is fused-filament fabrication (FFF), also called fused-deposition modelling .
  • Results : Researchers can use 3D printers to replace broken instrument parts, build custom sample holders and model everything from biological molecules to oil-bearing rocks . Clinicians can use them to create implants and teaching models .

Safety And Hazards

3-Acetylbiphenyl is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), respiratory system . It is advised to avoid contact with skin and eyes, and to remove and wash contaminated clothing and gloves before re-use .

Future Directions

Transaminases (TAms) are increasingly important enzymes for the pharmaceutical and fine chemical industries, capable of producing valuable chiral amine drug intermediates from a prochiral precursor in a single step . The role of protein engineering in the development of novel TAms and future TAm discovery for application in industrial biocatalysis is highlighted .

properties

IUPAC Name

1-(3-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHQPWCDGRZWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953219
Record name 1-([1,1'-Biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylbiphenyl

CAS RN

3112-01-4
Record name 3112-01-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
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Record name 3-Acetylbiphenyl
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Synthesis routes and methods I

Procedure details

3-Biphenylmagnesium bromide was prepared according to known procedures from 100 g of 3-bromobiphenyl and 10 g of magnesium turnings in diethyl ether. To the Grignard reagent solution at 4°C was added 40 g of cadmium chloride dihydrate over a 1-hour period. The reaction mixture was heated at reflux for one hour and cooled to 12°C. To the reaction mixture then was added a solution of 32 g of acetyl chloride in diethyl ether over a period of 30 minutes. The reaction mixture was heated at reflux for 30 minutes, allowed to cool to room temperature, and agitated overnight. Additional diethyl ether was added and the reaction mixture again was heated at reflux for one hour. The reaction mixture was cooled and successively treated with 100 ml of saturated aqueous ammonium chloride and 100 ml of water. The reaction mixture was poured over ice, the diethyl ether layer which formed was separated, and the aqueous layer was extracted with diethyl ether. The diethyl ether layer and extracts were combined, washed successively with water until the wash water was neutral to litmus paper, and dried over anhydrous sodium sulfate. The diethyl ether was evaporated and the residue was vacuum distilled to give 29.3 g of 3'-phenylacetophenone, bp 12°C/0.3 mm. The following elemental analysis was obtained:
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Grignard reagent
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40 g
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32 g
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Synthesis routes and methods II

Procedure details

A suspension of 6.71 g (55 mmol) of phenylboronic acid, 9.95 g (50 mmol) of 3-bromoacetophenone, 30 mg (0.13 mmol) of palladium acetate, 17.28 g (125 mmol) of potassium carbonate and 16.12 g (50 mmol) of tetrabutylammonium bromide in 55 ml of water was vigorously stirred under a stream of nitrogen and then stirred at 70° C. under an atmosphere of nitrogen for 75 minutes. Water was added to the reaction mixture and the mixture was extracted with tert-butyl methyl ether. Then, the organic layer was dried and concentrated. The residue (10.23 g) was subjected to silica gel column chromatography (eluted with n-hexane:ethyl acetate=7:1) to obtain 9.82 g of 3-acetylbiphenyl as oil.
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6.71 g
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9.95 g
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17.28 g
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16.12 g
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55 mL
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30 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
H Matsumura, T Tsuchiya, T Takeda… - Bulletin of the Chemical …, 1983 - journal.csj.jp
… -4-ol, 3acetylbiphenyl-4-ol was easily obtained in one step and in good yield. However, the preparation of 3-acetylbiphenyl-2-ol by this method was failed. These 3-acetylbiphenyl-4-ol …
Number of citations: 13 www.journal.csj.jp
J Sam, RM Shafik - Journal of Pharmaceutical Sciences, 1969 - Elsevier
… The preparation of 3-acetylbiphenyl (111) was accomplished through the diazotization of 3-aminoacetophenone and then coupling with benzene. Rearrangement of 111 with sulfur and …
Number of citations: 1 www.sciencedirect.com
AR Hajipour, K Karami… - Applied Organometallic …, 2012 - Wiley Online Library
The cross‐coupling reaction between phenylboronic acid and various types of aryl halides ( Suzuki reaction ) was carried out using a catalytic amount of a new phosphine‐based …
Number of citations: 9 onlinelibrary.wiley.com
JM Blatchly, AJ Boulton, JFW McOmie - Journal of the Chemical …, 1965 - pubs.rsc.org
… This hydrazone is probably derived from the 4'-propionyl group since 4-acetylbiphenyl gives a red 2,4-dinitrophenylhydrazone whereas 3-acetylbiphenyl gives an orange derivative. …
Number of citations: 2 pubs.rsc.org
MF Rafferty, RT Borchardt… - Journal of Medicinal …, 1982 - ACS Publications
… 3-Acetylbiphenyl was prepared according to Sam and Shafik.21 -(3-Biphenylyl)ethylamine (… temperature, 2.0 g of 3-acetylbiphenyl (13, 10 mmol) was added, and the rapidly stirred …
Number of citations: 13 pubs.acs.org
N Kawano, M Okigawa, N Hasaka… - The Journal of …, 1981 - ACS Publications
… 2,2',6-Trimethoxy-3-acetylbiphenyl. 2,2',6-Trimethoxybiphenyl (1 g) was dissolved in anhydrous CS2 (10 mL) and mixed with powdered anhydrous A1C13 (2 g) and diethyl ether (40 mL)…
Number of citations: 32 pubs.acs.org
B Caruhapattana - 1988 - unsworks.unsw.edu.au
Two species of Endiandra (E. hypotephra and E. tooram) and one species of Beilschmiedia (B. bancroftii) have been investigated with respect to their acidic and volatile constituents. …
Number of citations: 2 unsworks.unsw.edu.au
JP Wolfe, RA Singer, BH Yang… - Journal of the American …, 1999 - ACS Publications
… 4-Carbomethoxy-3‘-acetylbiphenyl. The coupling of methyl-4-chlorobenzoate with 3-acetylphenylboronic acid was effected using the general procedure to afford 229 mg (90%) of the …
Number of citations: 483 pubs.acs.org
Y Okamoto, K Yoshioka, T Yamana, H Mori - Journal of organometallic …, 1989 - Elsevier
The reaction of organozinc halides RZnX (R = Bu, Ph; X = Cl, Br) with m- and p-bromoacetophenones in the presence of PdCl 2 (PPh 3 ) 2 in THF/HMPA (THF = tetrahydrofuran; HMPA …
Number of citations: 21 www.sciencedirect.com
M Mor, S Rivara, A Lodola, PV Plazzi… - Journal of medicinal …, 2004 - ACS Publications
Fatty acid amide hydrolase (FAAH) is a promising target for modulating endocannabinoid and fatty acid ethanolamide signaling, which may have important therapeutic potential. We …
Number of citations: 326 pubs.acs.org

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